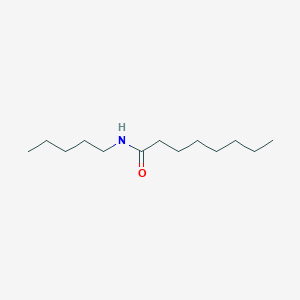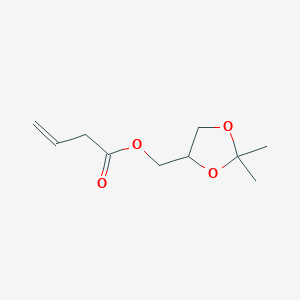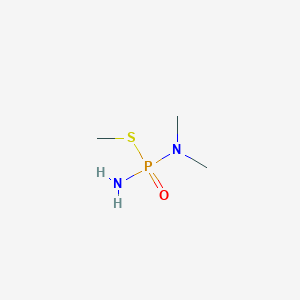![molecular formula C11H18Br2 B14490210 11,11-Dibromobicyclo[8.1.0]undecane CAS No. 64480-09-7](/img/structure/B14490210.png)
11,11-Dibromobicyclo[8.1.0]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11,11-Dibromobicyclo[810]undecane is a chemical compound characterized by its unique bicyclic structure, which includes two bromine atoms attached to the 11th carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11,11-Dibromobicyclo[8.1.0]undecane typically involves the bromination of bicyclo[8.1.0]undecane. This process can be carried out using bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to facilitate the bromination process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.
化学反应分析
Types of Reactions
11,11-Dibromobicyclo[8.1.0]undecane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrobromination to form unsaturated derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Dehydrobromination: Reagents like triethylamine (Et3N) in dichloromethane are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, dehydrobromination can lead to the formation of cyclopropane derivatives, while nucleophilic substitution can yield a variety of substituted bicyclic compounds.
科学研究应用
11,11-Dibromobicyclo[8.1.0]undecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological tool.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 11,11-Dibromobicyclo[8.1.0]undecane involves its interaction with molecular targets through its bromine atoms and bicyclic structure. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used, such as in biological systems or chemical synthesis.
相似化合物的比较
Similar Compounds
1,10-Dibromobicyclo[8.1.0]undecane-3,8-dione: This compound is structurally similar but contains additional functional groups that influence its reactivity and applications.
Bicyclo[8.1.0]undecane Derivatives: Various derivatives of bicyclo[8.1.0]undecane with different substituents exhibit unique chemical properties and reactivities.
Uniqueness
11,11-Dibromobicyclo[8.1.0]undecane is unique due to its specific substitution pattern and the presence of two bromine atoms at the 11th position. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
64480-09-7 |
|---|---|
分子式 |
C11H18Br2 |
分子量 |
310.07 g/mol |
IUPAC 名称 |
11,11-dibromobicyclo[8.1.0]undecane |
InChI |
InChI=1S/C11H18Br2/c12-11(13)9-7-5-3-1-2-4-6-8-10(9)11/h9-10H,1-8H2 |
InChI 键 |
HHUURFZEMBTMKS-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCC2C(C2(Br)Br)CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


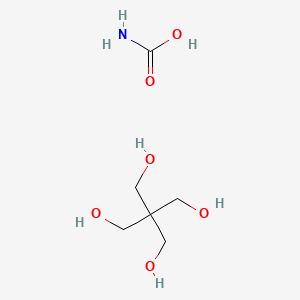
![1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14490134.png)
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)
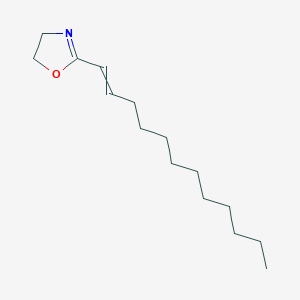
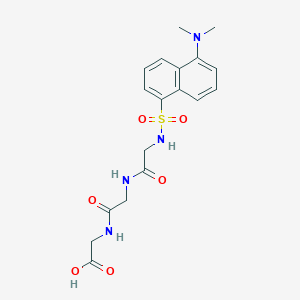
![2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14490158.png)



